methyl N-(chlorosulfonyl)carbamate
Overview
Description
Methyl N-(chlorosulfonyl)carbamate is an organic compound with the molecular formula C2H4ClNO4S. It is known for its use in various chemical reactions and applications in scientific research. This compound is characterized by its chlorosulfonyl functional group, which imparts unique reactivity and properties.
Mechanism of Action
Mode of Action
The mode of action of Methyl N-(chlorosulfonyl)carbamate involves its use as an effective amidyl-radical precursor in photo-induced amidation protocols . This compound can be readily prepared from commercial low-cost chlorosulfonyl isocyanate (CSI) and alcohol feedstocks .
Biochemical Pathways
Carbamates in general are known to inhibit the enzyme cholinesterase , which could potentially be a pathway affected by this compound.
Result of Action
The compound’s use as an amidyl-radical precursor in photo-induced amidation protocols suggests it plays a role in the formation of amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(chlorosulfonyl)carbamate can be synthesized through the reaction of chlorosulfonyl isocyanate with methanol in an anhydrous benzene solution. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of chlorosulfonyl isocyanate due to its highly corrosive nature. The reaction is conducted in specialized equipment to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Dehydration Reactions: It can act as a dehydrating agent in organic synthesis, facilitating the formation of alkenes from alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield carbamates, while reactions with alcohols can produce esters .
Scientific Research Applications
Methyl N-(chlorosulfonyl)carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Similar in structure but lacks the chlorosulfonyl group.
Ethyl carbamate: Another carbamate derivative with different alkyl group.
Boc-protected amines: Commonly used in peptide synthesis, similar in their use as protecting groups.
Uniqueness
Methyl N-(chlorosulfonyl)carbamate is unique due to its chlorosulfonyl group, which imparts distinct reactivity and properties. This makes it particularly useful as a dehydrating agent and in the synthesis of various derivatives .
Biological Activity
Methyl N-(chlorosulfonyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamate functional group and a chlorosulfonyl moiety. The molecular formula is C₄H₈ClNO₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The chlorosulfonyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions that can modify biological targets.
The primary mechanism of action for this compound involves the inhibition of peptidases—enzymes responsible for breaking down peptides into amino acids. By covalently modifying the active sites of these enzymes, the compound can effectively inhibit their activity, leading to various biological effects. This property positions it as a potential candidate for drug development aimed at treating conditions where peptidase activity is dysregulated.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound may also possess such activities, making it relevant in the development of new antimicrobial agents.
2. Antitumor Potential
Studies on related carbamate derivatives have shown antitumor effects. While specific data on this compound is limited, its structural analogs suggest a potential role in cancer therapy through enzyme inhibition pathways.
3. Enzyme Inhibition
The inhibition of peptidases can have downstream effects on various biological processes, including inflammation and cell signaling pathways. This aspect highlights its potential as a therapeutic agent in diseases characterized by excessive enzyme activity.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antitumor | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Reduced activity of peptidases |
Case Study: Peptidase Inhibition
In a study focusing on this compound's ability to inhibit peptidases, researchers demonstrated that the compound effectively reduced enzyme activity in vitro. The IC50 values indicated a potent inhibitory effect, suggesting its potential use in therapeutic applications targeting diseases where peptidase activity contributes to pathophysiology.
Future Directions
While preliminary studies indicate promising biological activities for this compound, further research is necessary to fully elucidate its mechanisms and therapeutic potential. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and bioavailability.
- Structural Modifications : To enhance selectivity and reduce potential side effects.
- Clinical Trials : To evaluate efficacy in human subjects for specific diseases.
Properties
IUPAC Name |
methyl N-chlorosulfonylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGAEWHBJDXIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443663 | |
Record name | methyl chlorosulfonylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36914-92-8 | |
Record name | methyl chlorosulfonylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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